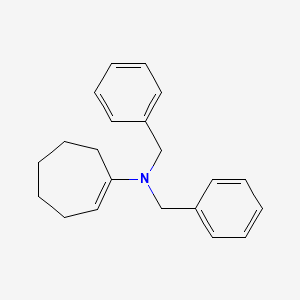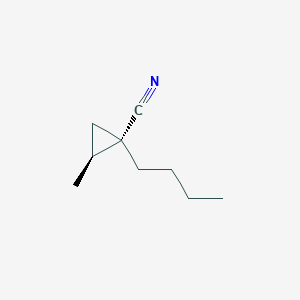
(1S,2S)-1-butyl-2-methylcyclopropane-1-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S,2S)-1-butyl-2-methylcyclopropane-1-carbonitrile is an organic compound characterized by a cyclopropane ring substituted with a butyl group, a methyl group, and a nitrile group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-1-butyl-2-methylcyclopropane-1-carbonitrile typically involves the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates. One common method is the reaction of an alkene with a diazo compound in the presence of a metal catalyst, such as rhodium or copper. The reaction conditions often include a solvent like dichloromethane and temperatures ranging from 0°C to room temperature .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation reactions using continuous flow reactors to ensure efficient and consistent production. The use of robust metal catalysts and optimized reaction conditions can enhance yield and purity.
化学反応の分析
Types of Reactions
(1S,2S)-1-butyl-2-methylcyclopropane-1-carbonitrile can undergo various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids.
Reduction: The nitrile group can be reduced to primary amines using reagents like lithium aluminum hydride.
Substitution: The cyclopropane ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or sodium methoxide in polar aprotic solvents.
Major Products
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Substituted cyclopropane derivatives.
科学的研究の応用
(1S,2S)-1-butyl-2-methylcyclopropane-1-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.
Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of (1S,2S)-1-butyl-2-methylcyclopropane-1-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrile group can form hydrogen bonds or coordinate with metal ions, influencing the compound’s reactivity and binding affinity. The cyclopropane ring’s strained structure can also contribute to its reactivity, making it a versatile intermediate in various chemical reactions .
類似化合物との比較
Similar Compounds
(1S,2S)-2-amino-1-(4-nitrophenyl)-1,3-propanediol: Known for its antimicrobial activity.
(1S,2R)-1-(4-hydroxy-3-methoxyphenyl)-1-ethoxypropan-2-ol: Exhibits aldose reductase inhibitory activity.
Uniqueness
(1S,2S)-1-butyl-2-methylcyclopropane-1-carbonitrile is unique due to its combination of a cyclopropane ring with a nitrile group, which imparts distinct chemical reactivity and potential applications. Its structural features make it a valuable compound for synthetic chemistry and industrial applications.
特性
CAS番号 |
827342-51-8 |
|---|---|
分子式 |
C9H15N |
分子量 |
137.22 g/mol |
IUPAC名 |
(1S,2S)-1-butyl-2-methylcyclopropane-1-carbonitrile |
InChI |
InChI=1S/C9H15N/c1-3-4-5-9(7-10)6-8(9)2/h8H,3-6H2,1-2H3/t8-,9+/m0/s1 |
InChIキー |
AFHLAOQEAJQFEF-DTWKUNHWSA-N |
異性体SMILES |
CCCC[C@@]1(C[C@@H]1C)C#N |
正規SMILES |
CCCCC1(CC1C)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


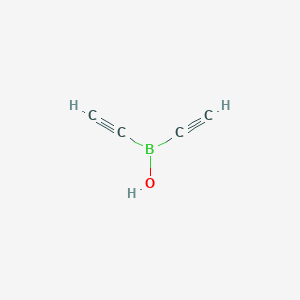
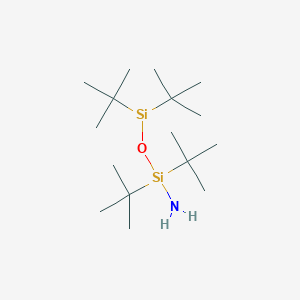
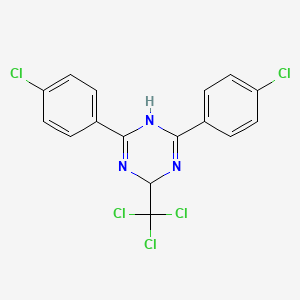
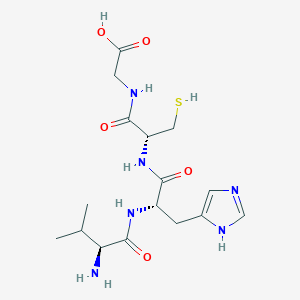
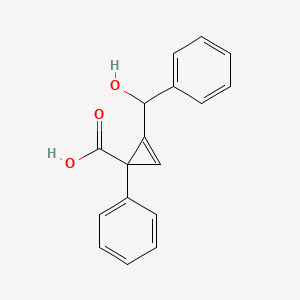
![4-[5-[5-[5-[[5-[5-(5-Pyridin-4-ylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]disulfanyl]thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]pyridine](/img/structure/B14218345.png)
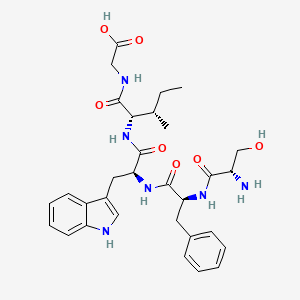
![1-[1-(Ethenyloxy)but-2-yn-1-yl]-4-(trifluoromethyl)benzene](/img/structure/B14218351.png)
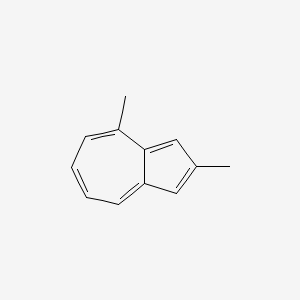
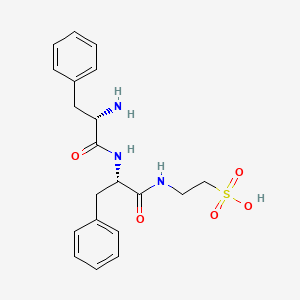
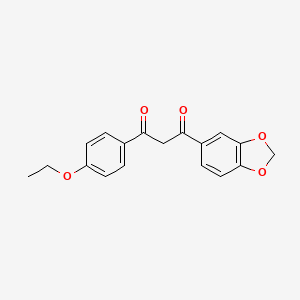
![N-[(2R)-2-Hydroxy-2-(4-hydroxyphenyl)ethyl]butanamide](/img/structure/B14218377.png)
![11,11'-[(2,5-Diethynyl-1,4-phenylene)bis(oxy)]di(undecan-1-ol)](/img/structure/B14218385.png)
